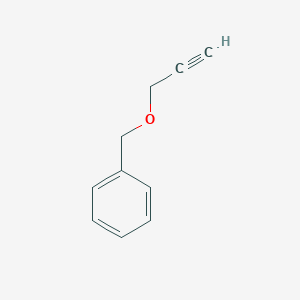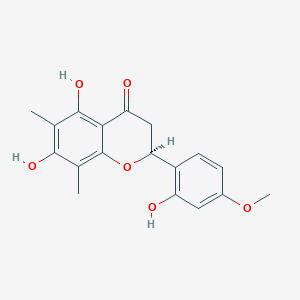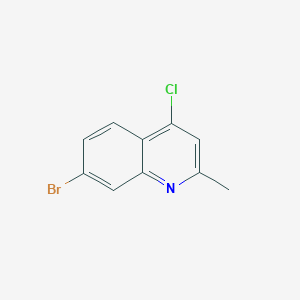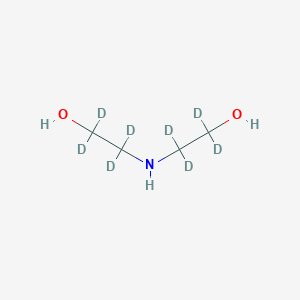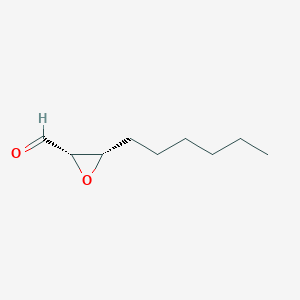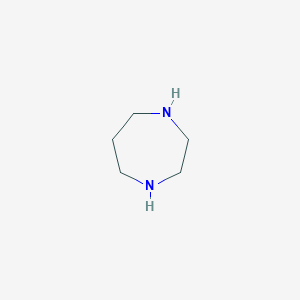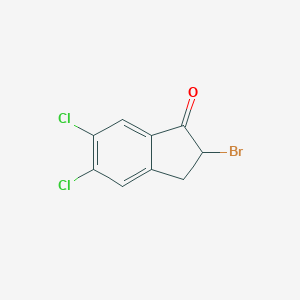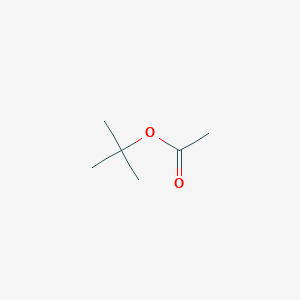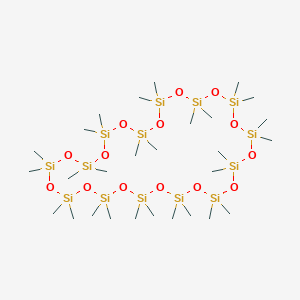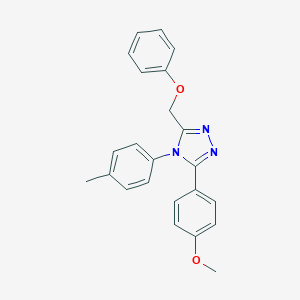
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and fungal infections. It has also been investigated for its potential use in material science, such as in the synthesis of metal-organic frameworks and polymers. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors, including cytochrome P450 enzymes, monoamine oxidase, and adenosine receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of cancer, Alzheimer's disease, and fungal infections. Another direction is the investigation of its potential use in material science, such as in the synthesis of new polymers and metal-organic frameworks. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting product with potassium carbonate and 1,2,4-triazole-3-thiol. The final product is obtained by treating the intermediate with phenyl chloroformate and phenol.
Propriétés
Numéro CAS |
141078-92-4 |
|---|---|
Nom du produit |
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- |
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-12-19(13-9-17)26-22(16-28-21-6-4-3-5-7-21)24-25-23(26)18-10-14-20(27-2)15-11-18/h3-15H,16H2,1-2H3 |
Clé InChI |
JCVSVGTUUAEUQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Autres numéros CAS |
141078-92-4 |
Synonymes |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)

